N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

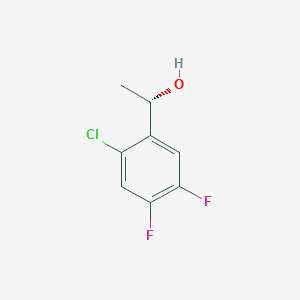

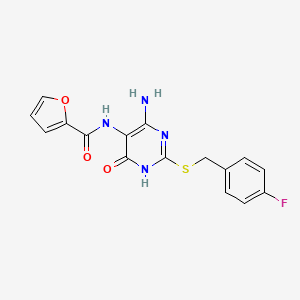

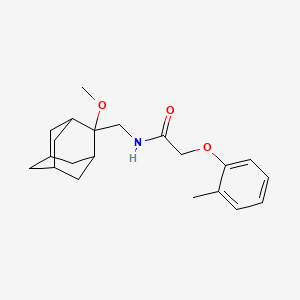

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a type of piperazine derivative that has been synthesized using a thiazole ring and a benzamide moiety.

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide and its derivatives are involved in diverse metabolic and enzymatic pathways. For instance, one of the derivatives, KRO-105714, is metabolized in human liver microsomes, predominantly by the CYP3A4 enzyme. The metabolites, identified using high-resolution tandem mass spectroscopy, include monohydroxylated and O-demethylated forms, highlighting the compound's complex metabolism and potential for generating novel metabolites with varied biological activities (Song et al., 2014).

Imaging and Diagnostic Applications

Certain derivatives of This compound have been explored for imaging applications, particularly in positron emission tomography (PET). The synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives demonstrates the potential of these compounds in neuroimaging, specifically targeting 5-HT1AR receptors. The meticulous synthesis process ensures high radiochemical purity and specific activity, making these derivatives valuable tools in diagnostic imaging and neurological research (Gao, Wang, & Zheng, 2012).

Antimicrobial and Antiviral Applications

Several studies have synthesized and evaluated derivatives of This compound for their antimicrobial and antiviral properties. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities, indicating their potential as therapeutic agents (Reddy et al., 2013). Furthermore, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting their utility in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Drug Design

The design and synthesis of piperazine-based benzothiazolyl-4-thiazolidinones have shown highly potent antibacterial effects against various bacterial strains. The efficient synthesis and structural confirmation through spectroscopic methods, coupled with their superior efficacy compared to control drugs like ciprofloxacin, underscore their potential in antibacterial drug design (Patel & Park, 2014).

Mechanism of Action

Target of Action

The primary target of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating numerous physiological functions, including mood, appetite, and sleep.

Mode of Action

This compound has been found to inhibit the reuptake and induce the release of these monoamine neurotransmitters . This mode of action is shared with drugs of abuse such as amphetamines, although this compound is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The affected biochemical pathways of this compound are those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, this compound can increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the enhanced signaling of monoamine neurotransmitters. This can lead to changes in physiological functions regulated by these neurotransmitters, such as mood, appetite, and sleep .

properties

IUPAC Name |

N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNAWFNFAJZBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

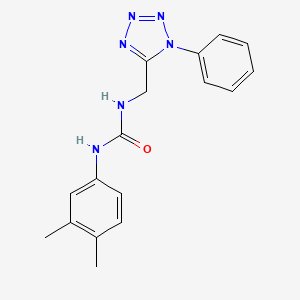

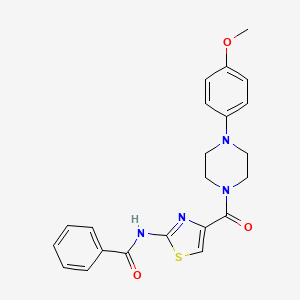

![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)

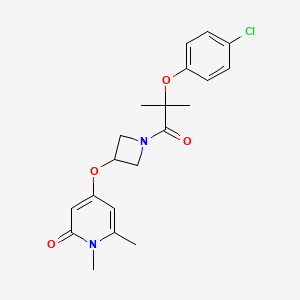

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)

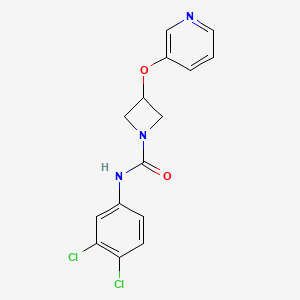

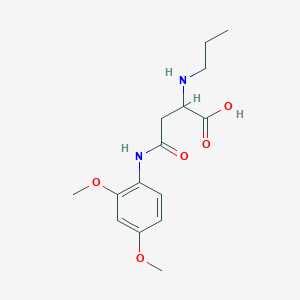

![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)